molecular formula C6H12Cl2O<br>(ClCH2C(CH3)H)2O<br>C6H12Cl2O B132582 Bis(2-chloro-1-methylethyl) ether CAS No. 108-60-1

Bis(2-chloro-1-methylethyl) ether

Cat. No. B132582
CAS RN: 108-60-1
M. Wt: 171.06 g/mol
InChI Key: QCFYJCYNJLBDRT-UHFFFAOYSA-N
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Description

Bis(2-chloro-1-methylethyl) ether, also known as bis(2-chloroisopropyl) ether or BCMEE, is a beta-haloether that has been used in various industrial applications. It has been utilized in paint and varnish removers, spotting agents, cleaning solutions, and as an intermediate in the manufacture of dyes, resins, and pharmaceuticals. It has also been added to soap solutions for textile cleaning and has been identified as a by-product in the manufacture of propylene oxide and propylene glycol. Additionally, it is the active ingredient in a nematocide developed in Japan .

Synthesis Analysis

The synthesis of bis(2-chloro-1-methylethyl) ether involves chemical intermediates and can be a by-product of certain industrial processes. For example, it can be produced during the manufacture of propylene oxide and propylene glycol . The synthesis of related compounds, such as bis(2-N-methylimidazoliumethyl)ether dichloroiodate/dibromochlorate, involves the use of ionic liquids and molecular halogen, indicating that halogenation reactions are a key part of the synthesis process for these types of ethers .

Molecular Structure Analysis

The molecular structure of bis(2-chloro-1-methylethyl) ether consists of two isopropyl groups connected by an ether bond, with each isopropyl group containing a chlorine atom. This structure is similar to other chloroaliphatic ethers, which are characterized by their stability and resistance to biodegradation . The stability of the ether bond is a significant feature of these compounds, making them persistent in the environment .

Chemical Reactions Analysis

Bis(2-chloro-1-methylethyl) ether can undergo various chemical reactions. For instance, it can be involved in chloromethylating reactions, which are used in the synthesis of polymers, ion exchange resins, and plastics . The compound can also be chemically oxidized in processes like the Fenton reaction, where it undergoes cleavage of the ether bond, hydroxyl substitution, and radical coupling . Additionally, microbial desaturation can lead to the scission of the ether bridge, forming different metabolites such as chloroacetone and 1-chloropropan-2-ol .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(2-chloro-1-methylethyl) ether include its toxicity and persistence as an environmental pollutant. It has been shown to have strong toxicity, as evidenced by its carcinogenic effects in animal studies . The compound's resistance to biodegradation contributes to its persistence in the environment, posing risks to groundwater and ecosystems . The chemical oxidation of bis(2-chloroethyl) ether in the Fenton process has been studied to understand its degradation kinetics, pathways, and toxicity, indicating the importance of finding effective methods for its degradation .

Relevant Case Studies

Several studies have investigated the effects of bis(2-chloro-1-methylethyl) ether on living organisms. For instance, a carcinogenesis bioassay conducted on B6C3F1 mice revealed that the compound caused increased incidences of alveolar/bronchiolar adenomas and hepatocellular carcinomas in male mice, as well as squamous cell papillomas or carcinomas in the stomach or forestomach of females . Another study involving the injection of bis(chloromethyl) ether into newborn mice resulted in a significant increase in lung adenoma incidence compared to controls . These case studies highlight the compound's carcinogenic potential and the need for careful handling and disposal to minimize exposure and environmental impact.

Scientific Research Applications

Chemical Manufacturing and Environmental Implications

Bis(2-chloro-1-methylethyl) ether has been extensively used in the manufacture of dyes, resins, pharmaceuticals, and as an intermediate in the production of propylene oxide and propylene glycol. It also finds application in the production of cleaning solutions, paint and varnish removers, and textile cleaning aids. Notably, it's an active ingredient in a nematocide developed in Japan for field crops. However, its use raises environmental and health concerns due to its by-product status in industrial processes and potential carcinogenic effects observed in animal studies (National Toxicology Program technical report series, 1982).

Biodegradation and Environmental Remediation

Research has explored the degradation of bis(2-chloro-1-methylethyl) ether and related compounds in environmental settings. Studies have investigated the potential of ultrasonic irradiation and microbial treatment for removing bis(1-chloro-2-propyl) ether, a related compound, from aqueous solutions, highlighting the effectiveness of these methods in wastewater treatment processes (Environmental Engineering and Management Journal, 2009).

Development of Novel Materials

Bis(2-chloro-1-methylethyl) ether has been implicated in the development of new materials, such as polyimides and other polymers. For instance, its derivatives have been used in the synthesis of novel fluorinated polyamides and polyimides, which offer unique properties like high solubility and thermal stability, beneficial for applications in electronics and advanced material science (Macromolecules, 2000; Polymer Journal, 2009).

Applications in Analytical Chemistry

In analytical chemistry, bis(2-chloro-1-methylethyl) ether-related compounds have been utilized in the development of ion-selective electrodes. These electrodes are designed for the potentiometric determination of ions like sodium and potassium in various samples, including biological fluids (The Analyst, 1989).

Safety And Hazards

Bis(2-chloro-1-methylethyl) ether is combustible and can cause serious or permanent injury . It is an irritant of the eyes and respiratory tract and may be absorbed through the skin . It is recommended to keep away from open flames, hot surfaces, and sources of ignition . It should be used only outdoors or in a well-ventilated area, and appropriate personal protective equipment should be worn .

properties

IUPAC Name

1-chloro-2-(1-chloropropan-2-yloxy)propane
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InChI

InChI=1S/C6H12Cl2O/c1-5(3-7)9-6(2)4-8/h5-6H,3-4H2,1-2H3
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InChI Key

QCFYJCYNJLBDRT-UHFFFAOYSA-N
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Canonical SMILES

CC(CCl)OC(C)CCl
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Molecular Formula

C6H12Cl2O, Array
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DSSTOX Substance ID

DTXSID4020167
Record name bis(2-Chloro-1-methylethyl) ether
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Molecular Weight

171.06 g/mol
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Physical Description

Bis(2-chloro-1-methylethyl)ether is a colorless to light brown liquid. Odor threshold concentration 200 micrograms/liter. (NTP, 1992), Colorless to light brown liquid; [CAMEO] Colorless liquid; [MSDSonline], COLOURLESS-TO-BROWN OILY LIQUID.
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Boiling Point

369.3 °F at 760 mmHg (NTP, 1992), 187 °C @ 760 MM HG, 187 °C
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Flash Point

185 °F (NTP, 1992), 85 °C, 185 °F (Open cup), 85 °C o.c.
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), MISCIBLE IN ORGANIC SOLVENTS, MISCIBLE IN ETHYL ALCOHOL, ETHYL ETHER, ACETONE, Water solubility of 1700 ppm at 20 °C., Solubility in water, g/100ml at 20 °C: 0.2 (poor)
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Density

1.1122 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.103 @ 20 °C/4 °C, PER CENT IN SATURATED AIR: 0.12 @ 25 °C, 760 MM HG; DENSITY OF SATURATED AIR: 1.05 @ 25 °C, 760 MM HG (AIR= 1), Relative density (water = 1): 1.1
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Vapor Density

6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.9 (AIR= 1), Relative vapor density (air = 1): 6
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Vapor Pressure

0.1 mmHg at 68 °F ; 1 mmHg at 85.3 °F (NTP, 1992), 0.56 [mmHg], 0.56 mm Hg @ 20 °C, Vapor pressure, Pa at 20 °C: 75
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Impurities

Available in research quantities as a mixture containing approximately 30% of the isomeric 2-chloro-1-methylethyl(2-chloro-n-propyl)ether and smaller amounts of other isomers as impurities.
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Product Name

Bis(2-chloro-1-methylethyl) ether

Color/Form

Colorless liquid

CAS RN

108-60-1
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Explanation Creative Commons CC BY 4.0

Melting Point

-143 °F (NTP, 1992), -96.8 TO -101.8 °C, -97 - -102 °C
Record name BIS(2-CHLORO-1-METHYLETHYL)ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16092
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BIS(2-CHLORO-1-METHYLETHYL) ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/503
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DICHLOROISOPROPYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0435
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
199
Citations
C Wang, Q Guo, B Zhang, W An, Z Wang… - Journal of Hazardous …, 2023 - Elsevier
Bis (2-chloro-1-methylethyl) ether (DCIP), one US Environmental Protection Agency priority pollutant, could pose health and/or odor risk in water environment. In this study, odor …
Number of citations: 3 www.sciencedirect.com
National Toxicology Program - … technical report series, 1982 - pubmed.ncbi.nlm.nih.gov
Bis(2-chloro-1-methylethyl) ether is a beta-haloether that has been used extensively in paint and varnish removers, spotting agents, and cleaning solutions. BCMEE has also been used …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
C Wang, J Yu, Y Chen, Y Dong, M Su, H Dong… - Journal of Hazardous …, 2022 - Elsevier
In recent years, dioxanes and dioxolanes have been intermittently detected in water environment and have caused several offensive drinking water odor incidents worldwide. In this …
Number of citations: 5 www.sciencedirect.com
CH CH - monographs.iarc.who.int
Bis (2-chloro-1-methylethyl) ether has been produced as a solvent and soil fumigant and is also formed in large quantities as a by-product in some propylene oxide/propylene glycol …
Number of citations: 5 monographs.iarc.who.int
IARC Working Group on the Evaluation of … - Re-evaluation of …, 1999 - ncbi.nlm.nih.gov
Bis (2-chloro-1-methylethyl) ether has been produced as a solvent and soil fumigant and is also formed in large quantities as a by-product in some propylene oxide/propylene glycol …
Number of citations: 0 www.ncbi.nlm.nih.gov
National Toxicology Program - … technical report series, 1979 - pubmed.ncbi.nlm.nih.gov
Bis(2-chloro-1-methylethyl) ether is a beta-haloether and a byproduct of propylene oxide and propylene glycol manufacture. A bioassay of technical grade bis(2-chloro-1-methylethyl) …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
M Iordache, VL Pavel, L Myunghee… - … & Management Journal …, 2009 - persenvir.xhost.ro
The potential of using ultrasonic irradiation and microbiological treatment for the removal bis (1-chloro-2-propyl) ether from aqueous solutions has been investigated. Experiments were …
Number of citations: 7 persenvir.xhost.ro
C Messina, V Laudicella, F Pizzo, A Modica… - Journal of Biological al …, 2014 - iris.unipa.it
BIOMARKERS OF OXIDATIVE STRESS AS AN EARLY WARNING SYSTEM TO DETECT IN VITRO XENOBIOTICS’ TOXICITY: EFFECTS OF SUB LETHAL DOSES OF BIS (2-CHLORO-1-METHYLETHYL) …
Number of citations: 0 iris.unipa.it
佐藤清, 俣野修身, 後藤真康 - Journal of Pesticide Science, 1977 - jlc.jst.go.jp
A highly specific mass fragmentographic method for quantitative determination of bis (2-chloro-1-methylethyl) ether [DCIP] in rat tissues was developed. DCIP in the white adipose tissue…
Number of citations: 0 jlc.jst.go.jp
JC Mirsalis, CK Tyson, KL Steinmetz… - Environmental and …, 1989 - Wiley Online Library
The in vivo‐in vitro hepatocyte DNA repair assay has been shown to be useful for studying genotoxic hepatocarcinogens. In addition, measurement of S‐phase synthesis (SPS) …
Number of citations: 210 onlinelibrary.wiley.com

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